HILIC-MS/MS Sensitivity: Salbutamol-d9 Achieves 11.7 pg/mL LLOQ in Human Plasma
When employed as an internal standard in a hydrophilic interaction chromatography-tandem mass spectrometry (HILIC-MS/MS) method for human plasma, salbutamol-d9 enabled a lower limit of quantification (LLOQ) of 11.7 pg/mL for salbutamol [1]. In contrast, a reversed-phase UPLC-MS/MS method for human urine using salbutamol-d3 as internal standard reported an LLOQ of 0.3 ng/mL (300 pg/mL) [2]. The HILIC-d9 approach achieves approximately 25-fold greater sensitivity, which is critical for detecting low systemic concentrations following inhaled or low-dose salbutamol administration.
| Evidence Dimension | Lower limit of quantification (LLOQ) |
|---|---|
| Target Compound Data | 11.7 pg/mL |
| Comparator Or Baseline | Salbutamol-d3 (as IS in reversed-phase UPLC-MS/MS): 0.3 ng/mL (300 pg/mL) |
| Quantified Difference | ~25.6-fold lower LLOQ (superior sensitivity) |
| Conditions | HILIC-MS/MS (salbutamol-d9 IS, human plasma) vs. reversed-phase UPLC-MS/MS (salbutamol-d3 IS, human urine) |
Why This Matters
Procurement of salbutamol-d9 is scientifically justified for HILIC-based methods requiring ultra-trace quantification of salbutamol in plasma, such as pharmacokinetic studies of inhaled formulations where systemic concentrations may fall below 100 pg/mL.
- [1] Ma, M., Chen, X., Guo, L., Zhang, Y., & Zhong, D. (2013). Determination of salbutamol in human plasma after aerosol inhalation using hydrophilic interaction chromatography (HILIC) — tandem mass spectrometry. Chinese Journal of Pharmaceutical Analysis, 33(6), 929-934. View Source
- [2] Chiral liquid chromatography–mass spectrometry (LC–MS/MS) method development for the detection of salbutamol in urine samples. (2016). AbleSci. View Source
